molecular formula C13H14N2O2 B3174381 [2-(2-Methoxyphenoxy)-3-pyridinyl]methanamine CAS No. 953728-49-9

[2-(2-Methoxyphenoxy)-3-pyridinyl]methanamine

Cat. No. B3174381
CAS RN: 953728-49-9
M. Wt: 230.26 g/mol
InChI Key: SQFKZCZDBUNVHC-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-3-pyridinyl]methanamine (2MPPM) is an organic compound with a wide range of applications in synthetic chemistry, scientific research, and various laboratory experiments. It is a white crystalline solid with a molecular formula of C10H13NO2 and a molecular weight of 181.22 g/mol. 2MPPM is an important intermediate in the synthesis of several pharmaceuticals and other compounds and has been studied extensively in the scientific research field.

Mechanism of Action

The mechanism of action of [2-(2-Methoxyphenoxy)-3-pyridinyl]methanamine is not fully understood, but it is believed to involve the formation of a covalent bond between the this compound molecule and its target molecule. This covalent bond is then broken by hydrolysis, resulting in the release of the this compound molecule from its target molecule. This process is believed to be responsible for the biological activity of this compound, such as its anticonvulsant, antifungal, and anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to act as an agonist at certain receptor sites in the body, resulting in the activation of certain pathways and the production of various biochemical and physiological effects. These effects include the inhibition of certain enzymes, the activation of certain pathways, and the production of various metabolites.

Advantages and Limitations for Lab Experiments

[2-(2-Methoxyphenoxy)-3-pyridinyl]methanamine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a highly reactive compound that is stable in a wide range of conditions. Additionally, this compound is easily soluble in a variety of solvents, making it ideal for use in a range of laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound and can react with other compounds in the reaction mixture, resulting in the formation of unwanted byproducts. Additionally, this compound can be toxic in high concentrations, and care should be taken to ensure that it is handled and used safely.

Future Directions

Given its wide range of applications in synthetic chemistry, scientific research, and various laboratory experiments, there are many potential future directions for the use of [2-(2-Methoxyphenoxy)-3-pyridinyl]methanamine. These include the development of new pharmaceuticals and other compounds, the exploration of its mechanism of action, the investigation of its biochemical and physiological effects, and the development of new methods for its synthesis. Additionally, further research into the advantages and limitations of this compound for use in laboratory experiments could provide valuable insights into its potential applications.

Scientific Research Applications

[2-(2-Methoxyphenoxy)-3-pyridinyl]methanamine has been studied extensively in the scientific research field, with applications in organic synthesis, drug discovery, and various laboratory experiments. One of the most important applications of this compound is in the synthesis of pharmaceuticals, such as the anticonvulsant drug pregabalin. This compound is also used in the synthesis of several other compounds, such as the antifungal drug fluconazole and the anti-inflammatory drug ibuprofen. This compound has also been used in the synthesis of various other compounds, such as the insecticide fipronil and the herbicide glyphosate.

properties

IUPAC Name

[2-(2-methoxyphenoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-16-11-6-2-3-7-12(11)17-13-10(9-14)5-4-8-15-13/h2-8H,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFKZCZDBUNVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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